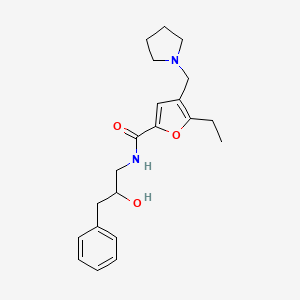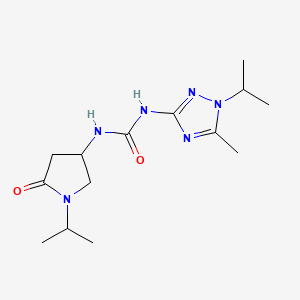
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide, also known as EFV, is a synthetic compound that has been studied for its potential applications in scientific research. EFV belongs to the class of compounds known as furan derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various neurological disorders, such as Parkinson's disease and schizophrenia. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to have an affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine levels, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to increase the release of norepinephrine and serotonin in the brain. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to increase the expression of certain genes that are involved in neuroplasticity, which is the brain's ability to change and adapt over time.
Advantages and Limitations for Lab Experiments
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a relatively low selectivity for the dopamine transporter, which means that it may interact with other proteins in the brain.
Future Directions
There are a number of future directions for research on 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One area of research could be to investigate the potential of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research could be to investigate the effects of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide on other neurotransmitter systems, such as the glutamate system. Finally, future research could focus on developing analogs of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide that have improved selectivity and pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves a multi-step process that includes the reaction of 2-furancarboxaldehyde with 1-phenyl-2-propanol to form the intermediate 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-2-furamide. This intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Scientific Research Applications
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a high affinity for the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. This makes 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-19-17(15-23-10-6-7-11-23)13-20(26-19)21(25)22-14-18(24)12-16-8-4-3-5-9-16/h3-5,8-9,13,18,24H,2,6-7,10-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXERZQKWJNUKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC(CC2=CC=CC=C2)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)
![2-(2-aminopyrimidin-5-yl)-8-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5901515.png)

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)


![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)